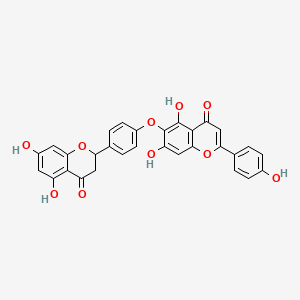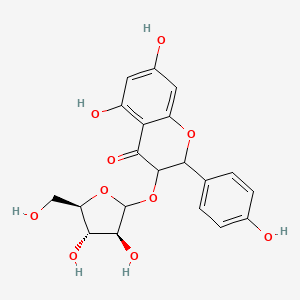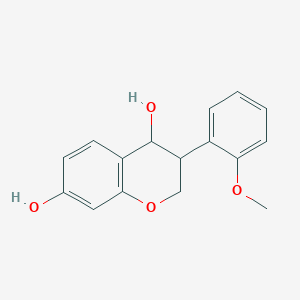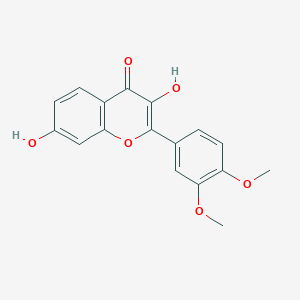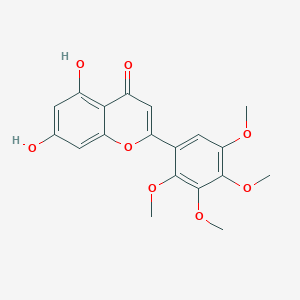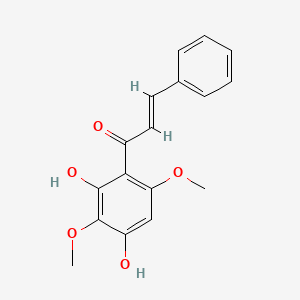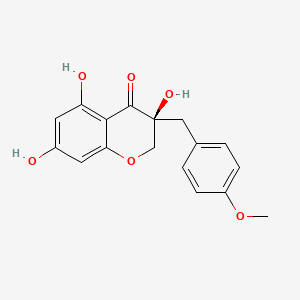
Eucomol
Übersicht
Beschreibung
Eucomol is a natural product found in Eucomis bicolor . It is a type of flavonoid with the molecular formula C17H16O6 .
Synthesis Analysis
The synthesis of Eucomol involves the condensation of 5,7-Dihydroxychroman-4-one with anisaldehyde in acetic anhydride to yield eucomin diacetate. This is followed by the epoxidation of dibenzyleucomin and subsequent hydrogenation to produce Eucomol .Molecular Structure Analysis
Eucomol has a molecular weight of 316.30 g/mol . Its IUPAC name is (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one . The structure of Eucomol includes a chromen-4-one ring attached to a methoxyphenyl group .Physical And Chemical Properties Analysis
Eucomol is a powder with a molecular weight of 316.31 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a topological polar surface area of 96.2 Ų .Wissenschaftliche Forschungsanwendungen
Polyphenol Enrichment and Biological Activity : A study by Wang et al. (2020) focused on the adsorption and desorption characteristics of polyphenols from Eucommia ulmoides leaves. They found an efficient method for enriching polyphenols, which showed significant inhibitory effects on α-amylase and α-glucosidase activity. This suggests potential applications in enzyme inhibition (Wang et al., 2020).
Sedative and Hypnotic Effects : Li et al. (2013) evaluated the sedative and hypnotic effects of Eucommiol, extracted from male Eucommia flowers. Their findings indicated significant sedative and hypnotic effects in mice, suggesting potential applications in sleep disorders and related conditions (Li et al., 2013).
Neuroprotective Activities : Kwon et al. (2012) studied the neuroprotective activities of Eucommia ulmoides Oliv. Bark extract in preventing neuronal cell death induced by hydrogen peroxide. Their findings indicate its potential application in treating or preventing neurodegenerative diseases (Kwon et al., 2012).
Rubber and Plastic Duality : Wei et al. (2021) explored the potential applications of Eucommia ulmoides rubber (EUR) in various fields due to its unique characteristics as both rubber and plastic. This suggests applications in environmental, agricultural, engineering, and biomedical fields (Wei et al., 2021).
Health-Promoting Properties : Hussain et al. (2016) reviewed the health-promoting properties of Eucommia ulmoides, highlighting its application in traditional Chinese medicine for treating cardiovascular diseases, metabolic syndrome, and neurological diseases (Hussain et al., 2016).
Glucotoxicity in Diabetic Mice : Do et al. (2018) found that Eucommia ulmoides extract ameliorated renal damage in diabetic mice by inhibiting the formation of advanced glycation end-products and reducing oxidative stress. This indicates potential applications in diabetes management (Do et al., 2018).
Eigenschaften
IUPAC Name |
(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFQQNRFOVLGQ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eucomol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



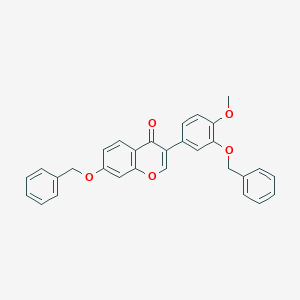
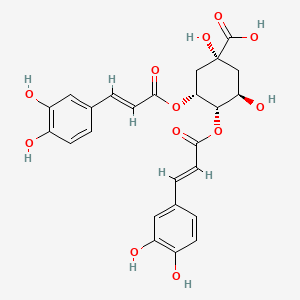
![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)

